molecular formula C16H10ClFO5 B14344083 7-Chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 92513-98-9

7-Chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B14344083
CAS No.: 92513-98-9
M. Wt: 336.70 g/mol
InChI Key: VGDXJMZBOCPQLX-UHFFFAOYSA-N
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Description

7-Chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with chloro, fluorobenzoyl, and hydroxy groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of a benzofuran derivative with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by chlorination and hydroxylation reactions to introduce the chloro and hydroxy groups, respectively. The final step involves the carboxylation of the dihydrobenzofuran ring to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

7-Chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to its methyl and ethyl ester derivatives, this compound has a free carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions. This can enhance its solubility and reactivity, making it more versatile for various applications.

Properties

CAS No.

92513-98-9

Molecular Formula

C16H10ClFO5

Molecular Weight

336.70 g/mol

IUPAC Name

7-chloro-5-(2-fluorobenzoyl)-6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C16H10ClFO5/c17-12-14(20)9(13(19)8-3-1-2-4-10(8)18)5-7-6-11(16(21)22)23-15(7)12/h1-5,11,20H,6H2,(H,21,22)

InChI Key

VGDXJMZBOCPQLX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C(=C(C=C21)C(=O)C3=CC=CC=C3F)O)Cl)C(=O)O

Origin of Product

United States

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